3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole precursor with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For instance, the compound may inhibit or activate enzymes, alter gene expression, or affect cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid: Lacks the ester groups, resulting in different reactivity and applications.
3-methyl-1H-pyrrole-2,4-dicarboxylic acid: A simpler structure with fewer functional groups.
2-tert-butyl ester 4-ethyl ester derivatives: Variations in ester groups can lead to different physical and chemical properties.
Uniqueness
The uniqueness of 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields of research make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C16H23NO6 |
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Molecular Weight |
325.36 g/mol |
IUPAC Name |
3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-6-22-14(20)12-9(2)13(15(21)23-16(3,4)5)17-10(12)7-8-11(18)19/h17H,6-8H2,1-5H3,(H,18,19) |
InChI Key |
ZHTJUJKSWIABQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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